N,N-Dimethyl-4-(p-fluorophenyl)-3-cyclohexen-1-ylamine

Description

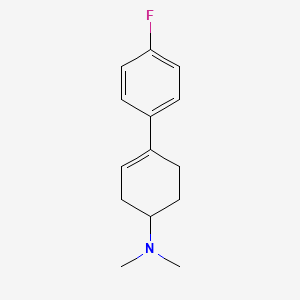

N,N-Dimethyl-4-(p-fluorophenyl)-3-cyclohexen-1-ylamine is a cyclohexene-based amine derivative featuring a p-fluorophenyl substituent at the 4-position and a dimethylamino group at the 1-position. This compound combines a partially unsaturated cyclohexene ring with aromatic and amine functionalities, making it structurally distinct from simpler aromatic amines or alicyclic compounds.

Properties

CAS No. |

64011-54-7 |

|---|---|

Molecular Formula |

C14H18FN |

Molecular Weight |

219.30 g/mol |

IUPAC Name |

4-(4-fluorophenyl)-N,N-dimethylcyclohex-3-en-1-amine |

InChI |

InChI=1S/C14H18FN/c1-16(2)14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h3-5,7-8,14H,6,9-10H2,1-2H3 |

InChI Key |

BETZBOKCSGUOPV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCC(=CC1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(4-Fluorophenyl)-3-Cyclohexen-1-Amine typically involves the following steps:

Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, using a fluorobenzene derivative and an appropriate catalyst such as aluminum chloride.

Attachment of the Dimethylamine Group:

Industrial Production Methods

Industrial production of N,N-Dimethyl-4-(4-Fluorophenyl)-3-Cyclohexen-1-Amine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(4-Fluorophenyl)-3-Cyclohexen-1-Amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, alcohols, or amines, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-4-(4-Fluorophenyl)-3-Cyclohexen-1-Amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(4-Fluorophenyl)-3-Cyclohexen-1-Amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

- Antifungal Activity: Compounds like 2-amino-3-cyano-4-(p-fluorophenyl)naphthopyran (3c) exhibit strong antifungal activity against Aspergillus fumigatus and Candida albicans .

- HMG-CoA Reductase Inhibition : Several HMG-CoA reductase inhibitors (e.g., statins) incorporate a p-fluorophenyl group and an isopropyl moiety flanking a heterocyclic core . Though the target compound lacks the isopropyl group, its cyclohexenylamine structure may offer conformational flexibility analogous to statins, warranting further pharmacological investigation.

Physicochemical Properties

- Optical and Morphological Traits : Luminescent 2-styrylpyridine derivatives with p-fluorophenyl groups exhibit tunable optical properties when blended with polymers like poly(N-vinylcarbazole) . The target compound’s cyclohexene ring and amine group may similarly influence its electronic profile, suggesting applications in materials science.

Data Tables

Table 1: Structural and Functional Comparison of p-Fluorophenyl-Containing Compounds

Table 2: Halogen Substituent Impact on Reaction Efficiency

| Substituent | Compound Example | Reaction Yield | Stability Issues |

|---|---|---|---|

| p-Fluorophenyl | 1-(p-Fluorophenyl)ethanol | 78–87% | Stable, no dehalogenation |

| p-Iodophenyl | 7-Chloro-2-(p-iodophenyl)quinoline | 53% | Partial dehalogenation |

| p-Chlorophenyl | Ethyl 4-(p-chlorophenyl)naphthopyran | Moderate | Not reported |

Biological Activity

N,N-Dimethyl-4-(p-fluorophenyl)-3-cyclohexen-1-ylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C13H16F N

- Molecular Weight : 219.27 g/mol

The structure consists of a cyclohexene ring substituted with a dimethylamino group and a para-fluorophenyl group, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest potential anticancer activity, particularly against colorectal cancer cell lines. The compound's structural similarity to known inhibitors may contribute to this effect.

- Neuropharmacological Effects : The dimethylamino group is often associated with neuroactive compounds. This suggests possible interactions with neurotransmitter systems.

Anticancer Activity

One study evaluated the compound's efficacy against human colorectal cancer cell lines (SW480 and HCT116). The findings included:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 2.5 | SW480 |

| 0.15 | HCT116 |

This study indicated that the compound significantly inhibited cell proliferation, outperforming some reference compounds like 5-Fluorouracil (5-FU) in certain assays .

Neuropharmacological Studies

Research into the neuropharmacological effects of similar compounds suggests that this compound may interact with dopamine receptors. In vitro assays demonstrated that compounds with similar structures modulate dopamine receptor activity, which could be further investigated for therapeutic applications in neurodegenerative diseases .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its activity may involve:

- Inhibition of Cell Proliferation : By interfering with key signaling pathways involved in cell growth and survival.

- Modulation of Neurotransmitter Systems : Potentially affecting dopaminergic pathways due to structural similarities with other known neuroactive compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.